molecular formula C14H10BrCl2N3O2 B2481733 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide CAS No. 1427560-28-8

2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide

Cat. No. B2481733
CAS RN: 1427560-28-8
M. Wt: 403.06
InChI Key: ZEOKSAVUYKAXLC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide, also known as BAY-678, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to inhibit the enzyme PARP1, which is involved in DNA repair, leading to DNA damage and cell death. Additionally, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to have several biochemical and physiological effects. In cancer cells, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to induce DNA damage and cell death, leading to the inhibition of cancer cell growth and proliferation. Additionally, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to inhibit the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell survival and proliferation. In bacteria, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to inhibit bacterial growth and replication, leading to the potential development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide in lab experiments is its specificity for cancer cells and bacteria, making it a promising candidate for cancer treatment and antibiotic development. Additionally, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been found to have low toxicity in normal cells, making it a safe candidate for further study. However, one limitation of using 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide in lab experiments is its limited availability, as it is a relatively new compound.

Future Directions

Several future directions for the study of 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide include further investigation of its potential applications in cancer treatment and antibiotic development, as well as the development of new synthesis methods to increase its availability. Additionally, further investigation into the mechanism of action of 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide could lead to the development of new cancer therapies and antibiotics.

Synthesis Methods

The synthesis of 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide involves the reaction of 2-(3-bromophenyl)acetic acid with 3,6-dichloro-2-pyridinecarboxylic acid, followed by the addition of formamide and subsequent heating. The final product is obtained through crystallization and purification.

Scientific Research Applications

2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[2-amino-1-(3-bromophenyl)-2-oxoethyl]-3,6-dichloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2N3O2/c15-8-3-1-2-7(6-8)11(13(18)21)20-14(22)12-9(16)4-5-10(17)19-12/h1-6,11H,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKSAVUYKAXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)N)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide

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